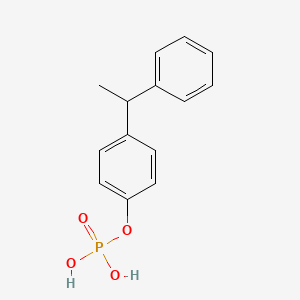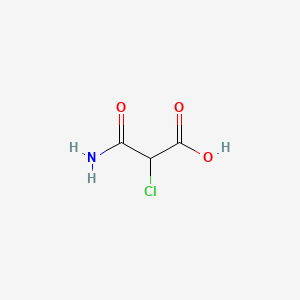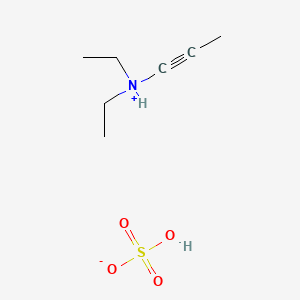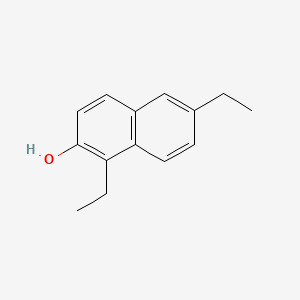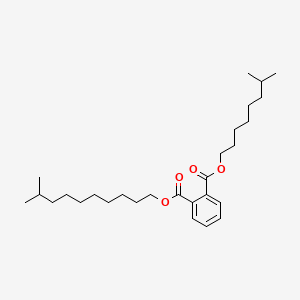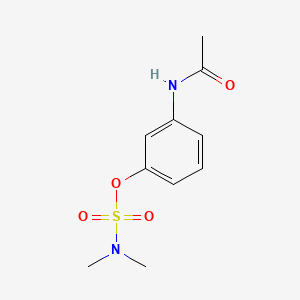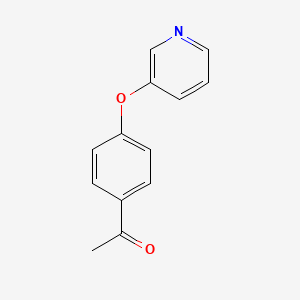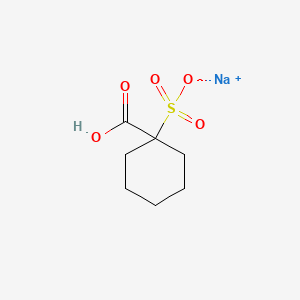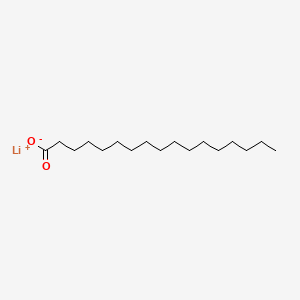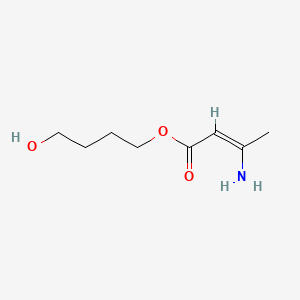
N-(3-(Dimethylamino)propyl)stearamide phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(Dimethylamino)propyl)stearamide phosphate is an organic compound known for its surfactant properties. It is commonly used in various industrial and cosmetic applications due to its ability to act as an emulsifier, antistatic agent, and conditioning agent .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Dimethylamino)propyl)stearamide phosphate typically involves the reaction of stearic acid with 3-(dimethylamino)propylamine. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves heating the mixture to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The reaction conditions are optimized to maximize efficiency and minimize by-products. The final product is purified through various techniques such as distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-(Dimethylamino)propyl)stearamide phosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can undergo substitution reactions where the dimethylamino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary or secondary amines .
Applications De Recherche Scientifique
N-(3-(Dimethylamino)propyl)stearamide phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: The compound is employed in cell culture studies as a conditioning agent to improve cell growth and viability.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.
Mécanisme D'action
The mechanism of action of N-(3-(Dimethylamino)propyl)stearamide phosphate involves its interaction with various molecular targets. The compound’s surfactant properties allow it to reduce surface tension, facilitating the formation of stable emulsions. It also interacts with cell membranes, enhancing the uptake of nutrients and other compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Stearamidopropyl dimethylamine: Similar in structure and used in hair conditioners for its antistatic and conditioning properties.
Oleamidopropyl dimethylamine: Used as an emulsifier and surfactant in cosmetic formulations.
Palmitamidopropyl dimethylamine: Another surfactant with similar applications in the cosmetic industry.
Uniqueness
N-(3-(Dimethylamino)propyl)stearamide phosphate stands out due to its phosphate group, which enhances its solubility and stability in aqueous solutions. This makes it particularly useful in formulations where water solubility is crucial .
Propriétés
Numéro CAS |
83721-43-1 |
|---|---|
Formule moléculaire |
C23H51N2O5P |
Poids moléculaire |
466.6 g/mol |
Nom IUPAC |
N-[3-(dimethylamino)propyl]octadecanamide;phosphoric acid |
InChI |
InChI=1S/C23H48N2O.H3O4P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(26)24-21-19-22-25(2)3;1-5(2,3)4/h4-22H2,1-3H3,(H,24,26);(H3,1,2,3,4) |
Clé InChI |
VQQVXUYTXGZVOD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)NCCCN(C)C.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


